

micellization behavior of lauryl isoquinolinium bromide

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Compound Focus: Lauryl isoquinolinium bromide

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Micellization of Lauryl Isoquinolinium Bromide

I. Chemical Structure and Key Characteristics Lauryl isoquinolinium bromide ($[C_{12}iQuin]Br$) is a cationic surfactant composed of a lauryl (dodecyl) hydrophobic chain attached to an isoquinolinium cationic head group, with bromide as the counter-ion [1]. Its critical micelle concentration (CMC) and surface tension at the CMC (γ_{cac}) are lower than those of analogous compounds like butyl isoquinolinium bromide ($[C_4iQuin]Br$), octyl isoquinolinium bromide ($[C_8iQuin]Br$), and lauryl pyridinium bromide ($[C_{12}Pyr]Br$) [1]. This lower CMC indicates a stronger tendency to form micelles, primarily due to the **hydrophobic effect** of the long alkyl chain and additional stabilization via **π - π stacking interactions** between the adjacent, planar isoquinoline rings [1].

II. Summary of Key Experimental Data The table below summarizes quantitative data on its micellization behavior and thermodynamic parameters in aqueous solution.

Table 1: Critical Micelle Concentration (CMC) and Surface Activity

Compound	CMC (mmol/L)	γ_{cac} (mN/m)	Method	Reference
Lauryl isoquinolinium bromide ($[C_{12}iQuin]Br$)	Lower than $[C_{12}Pyr]Br$	Lower than $[C_{12}Pyr]Br$	Surface Tension	[1]

Compound	CMC (mmol/L)	γ_{cac} (mN/m)	Method	Reference
Lauryl pyridinium bromide ([C ₁₂ Pyr]Br)	Higher than [C ₁₂ iQuin]Br	Higher than [C ₁₂ iQuin]Br	Surface Tension	[1]

Table 2: Thermodynamic Parameters of Micellization for [C₁₂iQuin]Br

Parameter (Unit)	Value	Condition
Standard Gibbs Free Energy, ΔG°_{mic} (kJ/mol)	Negative (calculated from CMC)	Aqueous Solution
Enthalpy, ΔH°_{mic} (kJ/mol)	Decreased (compared to [C ₁₂ Pyr]Br)	Aqueous Solution
Entropy, ΔS°_{mic} (kJ/mol·K)	Positive	Aqueous Solution
Enthalpy-Entropy Compensation	Observed	Micellization Process

III. Experimental Protocols Here are detailed methodologies for key experiments characterizing its micellization.

Protocol 1: Determining CMC via Surface Tension Measurement This method identifies the CMC by measuring the change in surface tension of aqueous solutions with increasing surfactant concentration.

- **Solution Preparation:** Prepare a series of aqueous [C₁₂iQuin]Br solutions with concentrations spanning from well below to above the expected CMC (e.g., 0.1 mM to 10 mM).
- **Measurement:** Measure the surface tension (γ) of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).
- **Data Plotting and Analysis:** Plot surface tension (γ) versus the logarithm of surfactant concentration ($\ln[C]$). The CMC is identified as the point where a sharp break or change in the slope of the curve occurs [2].

Protocol 2: Determining CMC via Electrical Conductivity This method is applicable to ionic surfactants, where micelle formation alters the solution's conductivity.

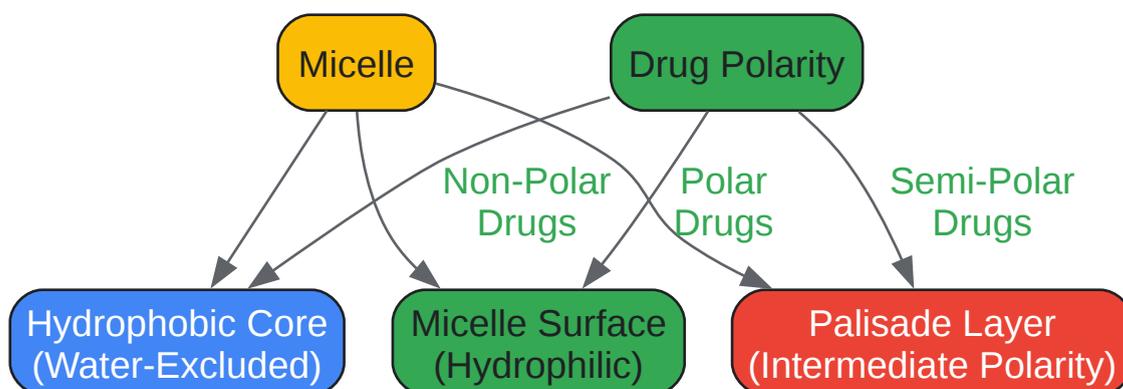
- **Solution Preparation:** Prepare a series of [C₁₂iQuin]Br solutions as in Protocol 1.
- **Measurement:** Measure the specific conductivity (κ) of each solution using a conductivity meter at a constant temperature.
- **Data Plotting and Analysis:** Plot conductivity (κ) versus surfactant concentration ([C]). The CMC is identified as the point where a distinct change in the slope of the linear plot occurs [1].

Protocol 3: Investigating Molecular Interactions via ¹H NMR Spectroscopy NMR can provide evidence of specific interactions, like π - π stacking, that stabilize the micelles.

- **Sample Preparation:** Prepare deuterated water (D₂O) solutions of [C₁₂iQuin]Br at concentrations below and above the predetermined CMC.
- **Data Acquisition:** Record ¹H NMR spectra for both samples.
- **Data Analysis:** Compare the chemical shifts (δ) of the aromatic protons on the isoquinolinium ring. An upfield shift (shift toward higher magnetic field) for the protons in the solution above the CMC is evidence of ring currents arising from paralleled π - π stacking of adjacent isoquinoline rings in the micellar structure [1].

IV. Thermodynamics of Micellization The standard Gibbs free energy of micellization ($\Delta G^\circ_{\text{mic}}$) can be approximated from the CMC. For ionic surfactants like [C₁₂iQuin]Br, a common form of the equation is: $\Delta G^\circ_{\text{mic}} \approx (1 + \beta) RT \ln(\text{CMC})$ Where β is the degree of counterion (Br⁻) binding to the micelle, R is the gas constant, and T is the temperature in Kelvin [3]. The micellization of [C₁₂iQuin]Br is an entropy-driven process at room temperature, characterized by a positive $\Delta S^\circ_{\text{mic}}$ and a negative $\Delta G^\circ_{\text{mic}}$, indicating spontaneity [1]. The **enthalpy-entropy compensation** phenomenon is observed, and the presence of the isoquinoline ring is responsible for a decrease in the enthalpy of micellization ($\Delta H^\circ_{\text{mic}}$) compared to [C₁₂PyR]Br [1].

V. Pharmaceutical Application: Micellar Solubilization Micellar solubilization leverages micelles to dissolve hydrophobic drugs in water. The following diagram illustrates the relationship between micelle structure, drug properties, and solubilization location.



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Diagram Title: Drug Solubilization Sites in a Micelle

In pharmaceutical sciences, micelles can act as drug carriers to enhance bioavailability [2]. The position of a drug within a micelle depends on its polarity: non-polar molecules are solubilized in the hydrophobic core, while substances with intermediate polarity are distributed in the palisade layer [2].

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